molecular formula C15H8Cl2FN3O B1680885 SC99

SC99

货号: B1680885
分子量: 336.1 g/mol
InChI 键: ZKULFSMYRSFHKE-KGENOOAVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: SC99 的合成涉及多个步骤,从苯甲酸制备苯甲酸乙酯开始。将苯甲酸溶解在乙醇中,然后用亚硫酰氯处理,形成苯甲酸乙酯。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及优化反应条件,如温度、压力和溶剂选择,以最大限度地提高产率和纯度。 最终产品使用重结晶和色谱等技术进行纯化 .

化学反应分析

反应类型: SC99 会经历各种化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。

    还原: 还原反应可以修饰 this compound,生成还原形式。

    取代: this compound 可以进行取代反应,其中官能团被其他官能团取代。

常用试剂和条件:

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 取代反应通常涉及卤素和亲核试剂等试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可以产生脱羟基化形式 .

科学研究应用

Target Interaction

SC99 interacts with the ATP-binding pocket of JAK2, effectively inhibiting its activity and subsequently preventing the phosphorylation of STAT3. This inhibition leads to a cascade of downstream effects that include:

  • Inhibition of STAT3-regulated genes : this compound downregulates genes such as Bcl-2, Bcl-xL, VEGF, cyclin D2, and E2F-1, which are vital for cell survival and proliferation.
  • Induction of apoptosis : The compound has shown the ability to induce cell death in multiple myeloma cells.
  • Reduction of inflammation : this compound decreases the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.

Applications in Scientific Research

This compound has several notable applications across various scientific fields:

Cancer Research

This compound has been extensively studied for its anti-cancer properties, particularly in hematological malignancies like multiple myeloma. Preclinical studies have demonstrated its ability to inhibit tumor growth effectively.

Case Study: Multiple Myeloma

In a study involving xenograft models of multiple myeloma, this compound was administered orally at a dosage of 30 mg/kg. The results showed a significant reduction in tumor size within ten days without notable toxicity .

Pharmacology

The compound is utilized to explore the pharmacological implications of JAK2-STAT3 signaling inhibition. It serves as a tool to understand how disrupting this pathway can affect platelet activation and aggregation.

Experimental Findings

Immunoblotting assays indicated that this compound inhibited the phosphorylation of JAK2 and STAT3 in human platelets without affecting other kinases involved in platelet activation .

Neuroscience

Research has indicated that this compound may have neuroprotective effects. In models of cerebral ischemia-reperfusion injury, it was found to reduce neuronal apoptosis and inflammation.

Experimental Insights

In a middle cerebral artery occlusion model, this compound administration resulted in improved neurobehavioral outcomes and reduced brain edema .

High Performance Computing

Interestingly, this compound was also involved in a metacomputing experiment during the Supercomputing’99 conference, showcasing its versatility beyond biological applications.

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionUnique Features
TofacitinibJanus kinase inhibitorBroad-spectrum JAK inhibitor
RuxolitinibSelective JAK1 and JAK2 inhibitorApproved for myelofibrosis
AZD1480Selective inhibitor of JAK2Potential use in solid tumors
WP1066Inhibitor of STAT3Targets multiple pathways beyond JAK

This compound is distinguished by its selective inhibition profile specifically targeting the JAK2-STAT3 pathway without significantly affecting other related kinases or transcription factors. This selectivity may enhance its therapeutic potential while minimizing side effects compared to broader-spectrum inhibitors like Tofacitinib or Ruxolitinib .

作用机制

SC99 通过选择性抑制 JAK2 和 STAT3 的磷酸化发挥作用。它停靠在 JAK2 的 ATP 结合口袋中,阻止 STAT3 的激活。 这种抑制导致 STAT3 调控基因表达降低,包括抗凋亡基因(如 Mcl-1 和 Bcl-2)和细胞周期调节剂(如 cyclin D2) . 通过靶向 JAK2-STAT3 途径,this compound 有效地抑制血小板活化、聚集,并展现出强大的抗骨髓瘤和抗血栓活性 .

类似化合物:

    胡椒长花碱: 另一种抑制 JAK2-STAT3 途径的化合物。

    异水飞蓟宾 A: 以其抗癌特性和抑制 STAT3 而闻名。

    银杏内酯: 一种靶向 STAT3 途径的天然化合物。

This compound 的独特性: this compound 由于其对 JAK2-STAT3 途径的高度选择性和其强大的抗骨髓瘤和抗血栓活性而脱颖而出。 与其他化合物不同,this compound 不会影响与 STAT3 信号传导相关的其他激酶,使其成为一种高度特异性的抑制剂 .

相似化合物的比较

    Piperlongumine: Another compound that inhibits the JAK2-STAT3 pathway.

    Isosilybin A: Known for its anti-cancer properties and inhibition of STAT3.

    Ginkgetin: A natural compound that targets the STAT3 pathway.

Uniqueness of SC99: this compound stands out due to its high selectivity for the JAK2-STAT3 pathway and its potent anti-myeloma and anti-thrombotic activities. Unlike other compounds, this compound does not affect other kinases associated with STAT3 signaling, making it a highly specific inhibitor .

生物活性

SC99 is a novel small molecule that has garnered attention for its potent biological activity, particularly as an inhibitor of the JAK2-STAT3 signaling pathway. This pathway is crucial in various cancers, including multiple myeloma (MM), making this compound a significant compound in cancer research and therapy.

Inhibition of STAT3 Activation:
this compound has been identified as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell proliferation and survival. Research indicates that this compound effectively inhibits the phosphorylation of STAT3 at Tyr705, a critical step for its activation. In studies involving multiple myeloma cell lines, this compound demonstrated a concentration-dependent inhibition of STAT3 activation, with complete inhibition observed at 10 μM .

Impact on JAK2 Kinase:
Further investigations revealed that this compound's inhibition of STAT3 is likely mediated through the inhibition of Janus Kinase 2 (JAK2), which is responsible for phosphorylating STAT3. This compound selectively inhibits JAK2 without affecting other kinases such as AKT and ERK, indicating its specificity . This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Parameter Observation
Target STAT3 and JAK2
IC50 for STAT3 Phosphorylation 10 µM (complete inhibition)
Effect on Cell Viability Significant reduction in viability in MM cell lines
Nuclear Translocation Inhibition Prevents STAT3 from entering the nucleus upon IL-6 stimulation
Downregulation of Anti-apoptotic Proteins Decreases levels of Bcl-2 and Bcl-xl in a concentration-dependent manner
Effect on VEGF Expression Downregulates vascular endothelial growth factor (VEGF) expression

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical models:

  • Anti-Multiple Myeloma Activity:
    A study demonstrated that oral administration of this compound at a dosage of 30 mg/kg significantly reduced tumor growth in mouse models within ten days without observable toxicity. This suggests a favorable safety profile alongside its therapeutic potential .
  • Mechanistic Studies:
    Immunoblotting analyses showed that this compound effectively decreased phosphorylated STAT3 levels across various multiple myeloma cell lines, confirming its role as a potent inhibitor . Furthermore, immunofluorescence assays indicated that this compound prevents the nuclear translocation of activated STAT3, reinforcing its mechanism of action .
  • Structure-Activity Relationship:
    Research into analogs of this compound has provided insights into optimizing its structure for enhanced inhibitory activity against STAT3, paving the way for developing more effective therapeutic agents targeting this pathway .

常见问题

Basic Research Questions

Q. What is the molecular mechanism of SC99 in inhibiting STAT3 signaling?

this compound selectively inhibits the JAK2-STAT3 pathway by binding to JAK2's ATP-binding pocket. This interaction prevents phosphorylation of JAK2 and STAT3, disrupting downstream signaling. Methodologically, this is validated via molecular docking (Schrödinger software) and immunoblotting for phosphorylated STAT3 (Tyr705) in multiple myeloma (MM) cell lines .

Q. Which experimental models are commonly used to study this compound's anti-tumor effects?

Standard models include:

  • In vitro : Human MM cell lines (OPM2, JJN3, RPMI-8226) for apoptosis assays (Annexin V/PI staining) and STAT3 activity analysis .
  • In vivo : Nude mouse xenograft models (e.g., OPM2A/JJN3B cells) for tumor growth inhibition studies, with oral this compound administration (30 mg/kg/day) .

Q. What biochemical assays confirm this compound's activity in cancer cells?

Key assays include:

  • Luciferase reporter assays to measure STAT3 transcriptional activity .
  • Flow cytometry for cell cycle analysis (PI staining) and apoptosis quantification .
  • Immunoblotting for downstream targets (cyclin D2, Bcl-2) .

Advanced Research Questions

Q. How to optimize this compound concentration in platelet aggregation assays?

Perform dose-response experiments using concentrations ranging from 1.25–20 μM. Platelet aggregation is quantified via turbidimetry (e.g., % inhibition relative to untreated controls). Evidence shows ≥5 μM this compound achieves >50% inhibition in human platelet-rich plasma .

Q. How to resolve contradictions in STAT3 phosphorylation levels post-SC99 treatment?

Contradictory results (e.g., increased p-STAT3 in some cell lines) may arise from:

  • Cell type-specific feedback mechanisms (e.g., compensatory signaling in LP1/JJN3 cells).
  • Time-dependent effects: Phosphorylation peaks at 15–30 minutes before declining . Methodology : Use time-course experiments (0–120 minutes) and parallel analysis of STAT3 dimerization (co-immunoprecipitation) .

Q. What computational methods validate this compound's interaction with JAK2?

  • Molecular docking : Use Schrödinger’s Glide module with OPLS2005 force fields to model this compound-JAK2 binding. Key interactions include a hydrogen bond with Leu855 and hydrophobic contacts with Val863 .
  • Energy minimization : Optimize ligand-receptor complexes to resolve steric clashes .

Q. How to design in vivo studies evaluating this compound's therapeutic window?

  • Dose escalation : Test 10–50 mg/kg/day orally, monitoring tumor volume (caliper measurements) and toxicity (body weight, organ histopathology).
  • Control groups : Include STAT3-overexpressing xenografts to confirm target specificity .

Q. How to analyze this compound's effects on downstream gene expression?

  • qPCR/RNA-seq : Profile STAT3-regulated genes (e.g., cyclin D2, Bcl-2).
  • Immunoblotting : Quantify protein levels of apoptosis regulators (Bcl-xl, Mcl-1) .
  • Pathway enrichment : Use tools like DAVID or GSEA to identify altered biological processes .

Q. What strategies exist for combining this compound with other anti-cancer agents?

  • Synergy screening : Use Chou-Talalay combination index (CI) assays in MM cell lines.
  • Mechanistic pairing : Combine with proteasome inhibitors (e.g., bortezomib) to enhance apoptosis .

Q. How to address variability in this compound's efficacy across cancer cell lines?

  • Genomic profiling : Correlate this compound sensitivity with mutations in JAK/STAT pathway genes.
  • STAT3 dependency : Use siRNA knockdown to confirm STAT3’s role in resistant cell lines .

属性

IUPAC Name

(1E)-N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3O/c16-10-3-1-9(2-4-10)15(22)14(8-19)21-20-11-5-6-13(18)12(17)7-11/h1-7,20H/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKULFSMYRSFHKE-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NNC2=CC(=C(C=C2)F)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N/NC2=CC(=C(C=C2)F)Cl)/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。